2-Phenylbutanal
Overview
Description
2-Phenylbutanal is a chemical compound with the CAS Number: 2439-43-2 . It has a molecular weight of 148.2 and its IUPAC name is 2-phenylbutanal . It is stored under an inert atmosphere and in a freezer, under -20C . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of 2-Phenylbutanal is C10H12O . The InChI code for the compound is 1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 .
Chemical Reactions Analysis
Benzylic compounds like 2-Phenylbutanal can undergo various reactions. For instance, they can undergo free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that 2-Phenylbutanal can undergo would depend on the reaction conditions and the reagents used.
Physical And Chemical Properties Analysis
2-Phenylbutanal is a liquid . It is stored under an inert atmosphere and in a freezer, under -20C .
Scientific Research Applications
Application 1: Anti-Inflammatory, Analgesic and Antioxidant Potential
- Scientific Field : Pharmacology and Medicinal Chemistry .
- Summary of the Application : A series of new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, which are derivatives of 2-Phenylbutanal, were synthesized and studied for their anti-inflammatory, analgesic, and antioxidant potential .
- Methods of Application or Experimental Procedures : The aldehydic derivatives were initially isolated in the diastereomeric form, and their structures were confirmed with NMR, MS, and elemental analysis. Based on the encouraging results in in vitro COX 1/2, 5-LOX, and antioxidant assays, the compounds were oxidized to obtain the pure single (major) diastereomer for further activities .
- Results or Outcomes : Among all the compounds, FM4, FM10, and FM12 were the leading compounds based on their potent IC50 values. The IC50 values of compounds FM4, FM10, and FM12 were 0.74, 0.69, and 0.18 µM, respectively, in the COX-2 assay. Similarly, these three compounds also dominated in the COX-1 assay. In the 5-LOX assay, the majority of the compounds were potent inhibitors of the enzyme .
Application 2: Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes
- Scientific Field : Organic Chemistry .
- Summary of the Application : Aldehydes, including 2-Phenylbutanal, are widely applied in synthesis. Catalyst-controlled enantioselective α-functionalization of aldehydes has attracted great interest over the years. In this context, α-branched aldehydes are especially challenging substrates because of reactivity and selectivity issues .
- Methods of Application or Experimental Procedures : The complex Δ Rh-S C-Rh1, which is easily prepared as essentially pure diastereomer from the complexation of RhCl 3 salt and β-phenylalanine and 5-tert butyl-2-phenylbenzoxazole as ligands, is able to catalyze the addition of branched aldehydes, including 2-phenyl-butanal and a variety of α-substituted propanals .
- Results or Outcomes : The construction of synthetically versatile building blocks bearing a tetrasubstituted carbon stereocenter in a fully stereocontrolled manner has attracted considerable attention .
Application 3: Synthesis of Enantiomerically Pure Diastereomer
- Scientific Field : Organic Chemistry .
- Summary of the Application : The complex Δ Rh-S C-Rh1, which is easily prepared as essentially pure diastereomer from the complexation of RhCl 3 salt and β-phenylalanine and 5-tert butyl-2-phenylbenzoxazole as ligands, is able to catalyze the addition of branched aldehydes, including 2-phenyl-butanal and a variety of α-substituted propanals .
- Methods of Application or Experimental Procedures : The complex Δ Rh-S C-Rh1 is prepared from the complexation of RhCl 3 salt and β-phenylalanine and 5-tert butyl-2-phenylbenzoxazole as ligands. This complex is then used to catalyze the addition of branched aldehydes, including 2-phenyl-butanal and a variety of α-substituted propanals .
- Results or Outcomes : The construction of synthetically versatile building blocks bearing a tetrasubstituted carbon stereocenter in a fully stereocontrolled manner has attracted considerable attention .
Safety And Hazards
properties
IUPAC Name |
2-phenylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSCKQIZZVKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284500 | |
Record name | 2-Phenylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutanal | |
CAS RN |
2439-43-2 | |
Record name | NSC37492 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylbutanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylbutanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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